molecular formula C11H14INO2 B3954774 2-iodo-N-(1-methoxypropan-2-yl)benzamide

2-iodo-N-(1-methoxypropan-2-yl)benzamide

Cat. No.: B3954774
M. Wt: 319.14 g/mol
InChI Key: LZZQWDCRWJSYFC-UHFFFAOYSA-N
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Description

2-Iodo-N-(1-methoxypropan-2-yl)benzamide (C₁₁H₁₄INO₂, MW 319.14 g/mol) is a benzamide derivative characterized by a 2-iodo substitution on the benzoyl ring and a 1-methoxypropan-2-yl group attached to the amide nitrogen. Its structural uniqueness lies in the branched methoxypropan-2-yl moiety, which may influence solubility, steric interactions, and hydrogen-bonding capacity .

Properties

IUPAC Name

2-iodo-N-(1-methoxypropan-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14INO2/c1-8(7-15-2)13-11(14)9-5-3-4-6-10(9)12/h3-6,8H,7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZZQWDCRWJSYFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC(=O)C1=CC=CC=C1I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-iodo-N-(1-methoxypropan-2-yl)benzamide typically involves the iodination of a benzamide precursor. One common method is the reaction of 2-iodoaniline with 1-methoxypropan-2-yl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale iodination reactions using automated reactors. The process would include precise control of reaction conditions such as temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product. Industrial purification methods may include distillation, crystallization, and advanced chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-iodo-N-(1-methoxypropan-2-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxypropan-2-yl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The amide group can be reduced to form amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a polar aprotic solvent like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of azides, thiocyanates, or other substituted benzamides.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of corresponding amines.

Scientific Research Applications

2-iodo-N-(1-methoxypropan-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-iodo-N-(1-methoxypropan-2-yl)benzamide involves its interaction with specific molecular targets. The iodine atom and the methoxypropan-2-yl group play crucial roles in its binding affinity and specificity towards these targets. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Key Observations :

  • The methoxypropan-2-yl group in the target compound introduces greater steric bulk compared to simpler N-substituents like methoxyethyl (Compound 27) .
  • Electron-withdrawing groups (e.g., nitro in Compound 20) may enhance electrophilic reactivity but reduce solubility .
  • Aryloxy substituents (e.g., 3-propoxyphenyl in ) increase molecular weight and hydrophobicity.

Physicochemical Properties and Crystallography

  • Melting Points: Compound 27 (methoxyethyl derivative) is a wax-like solid, while Compound 5f (phenoxyphenyl-substituted analogue) has a higher melting point (178–179°C) , suggesting that bulkier substituents enhance crystallinity.
  • Polymorphism : Fluorinated benzamides exhibit polymorphism influenced by intermolecular interactions (e.g., halogen bonding from iodine) . The 2-iodo group in the target compound may similarly stabilize crystal packing.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-iodo-N-(1-methoxypropan-2-yl)benzamide
Reactant of Route 2
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2-iodo-N-(1-methoxypropan-2-yl)benzamide

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